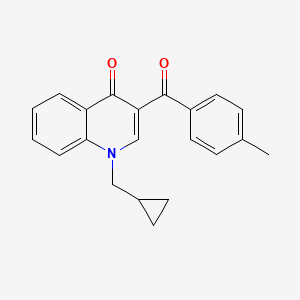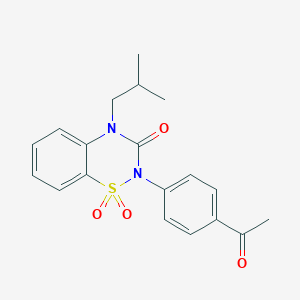
1-(cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, commonly known as CMP-4M, is a quinoline derivative with a broad range of applications in scientific research. CMP-4M has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
CMP-4M has been used in a variety of scientific research applications, including the study of drug metabolism, the study of enzyme inhibition, and the study of enzyme kinetics. CMP-4M has been used to study the metabolism of drugs, such as caffeine and theophylline, as well as to study the inhibition of enzymes, such as cytochrome P450 2A6 (CYP2A6). CMP-4M has also been used to study the kinetics of enzymes, such as cytochrome P450 1A2 (CYP1A2).
Mecanismo De Acción
CMP-4M is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. CMP-4M binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
CMP-4M has been shown to have a variety of biochemical and physiological effects. CMP-4M has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of drugs in the body, as well as increased levels of other compounds, such as hormones and neurotransmitters. CMP-4M has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase, which can lead to increased levels of acetylcholine in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMP-4M has a number of advantages and limitations for laboratory experiments. One of the advantages of CMP-4M is its stability, which allows for long-term storage and use in experiments. Additionally, CMP-4M is relatively easy to synthesize and is relatively inexpensive. However, CMP-4M can be toxic, especially at high concentrations, and can interfere with enzyme activity, which can lead to inaccurate results.
Direcciones Futuras
The potential future directions for CMP-4M include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of CMP-4M could improve its stability and reduce its toxicity. Furthermore, further research into the advantages and limitations of CMP-4M for laboratory experiments could lead to improved results. Finally, further research into the potential applications of CMP-4M could lead to new and innovative uses for the compound.
Métodos De Síntesis
CMP-4M can be synthesized using a number of methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel condensation reaction, and the Michael addition reaction. The Claisen-Schmidt condensation reaction involves the condensation of aldehydes and ketones with a base, such as sodium hydroxide or potassium hydroxide, to form an α-hydroxyketone. The Knoevenagel condensation reaction involves the condensation of an aldehyde or ketone with an amine or an alcohol to form a β-hydroxyketone. The Michael addition reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound to form a β-hydroxyketone.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-14-6-10-16(11-7-14)20(23)18-13-22(12-15-8-9-15)19-5-3-2-4-17(19)21(18)24/h2-7,10-11,13,15H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHMZKXJOUSBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide](/img/structure/B6450714.png)
![methyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450720.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B6450728.png)
![2-(3,4-dimethoxyphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450741.png)
![ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450748.png)
![6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450750.png)
![6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6450763.png)



![8-(4-methylbenzoyl)-6-(prop-2-yn-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450802.png)
